(6-Nitro-1,3-benzodioxol-5-yl)methyl acetate
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Overview
Description
(6-Nitro-1,3-benzodioxol-5-yl)methyl acetate is a chemical compound known for its unique structure and properties. It belongs to the class of benzodioxoles, which are characterized by a benzene ring fused with a dioxole ring. The presence of a nitro group at the 6-position and an acetate group at the methyl position makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Nitro-1,3-benzodioxol-5-yl)methyl acetate typically involves the nitration of 1,3-benzodioxole followed by acetylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 6-position. The resulting nitro compound is then reacted with acetic anhydride in the presence of a catalyst such as pyridine to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(6-Nitro-1,3-benzodioxol-5-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced benzodioxole derivatives.
Substitution: Formation of various substituted benzodioxole compounds.
Scientific Research Applications
(6-Nitro-1,3-benzodioxol-5-yl)methyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6-Nitro-1,3-benzodioxol-5-yl)methyl acetate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetate group may also play a role in modulating the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- (6-Methyl-1,3-benzodioxol-5-yl)acetic acid
- (6-Bromo-1,3-benzodioxol-5-yl)methyl acetate
- (6-Nitro-1,3-benzodioxol-5-yl)methylene diacetate
Uniqueness
(6-Nitro-1,3-benzodioxol-5-yl)methyl acetate is unique due to the presence of both a nitro group and an acetate ester, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
CAS No. |
5462-93-1 |
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Molecular Formula |
C10H9NO6 |
Molecular Weight |
239.18 g/mol |
IUPAC Name |
(6-nitro-1,3-benzodioxol-5-yl)methyl acetate |
InChI |
InChI=1S/C10H9NO6/c1-6(12)15-4-7-2-9-10(17-5-16-9)3-8(7)11(13)14/h2-3H,4-5H2,1H3 |
InChI Key |
SRYOQHSXNKSURI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=CC2=C(C=C1[N+](=O)[O-])OCO2 |
Origin of Product |
United States |
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